Cas no 892478-87-4 (6-(3-fluorophenyl)methyl-3-phenyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

6-(3-Fluorophenyl)methyl-3-phenyl-3H,6H,7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one is a fluorinated triazolopyrimidinone derivative with potential applications in medicinal chemistry and pharmaceutical research. Its unique structure, featuring a fused triazole and pyrimidinone core, along with a 3-fluorophenylmethyl substituent, enhances its binding affinity and selectivity for biological targets. The compound's fluorine substitution improves metabolic stability and lipophilicity, making it a valuable scaffold for drug development. Its rigid heterocyclic framework offers opportunities for further functionalization, enabling the exploration of structure-activity relationships. This compound is particularly relevant in the design of kinase inhibitors or other therapeutic agents targeting enzyme-mediated pathways. High purity and well-characterized synthesis routes ensure reproducibility for research applications.
6-(3-fluorophenyl)methyl-3-phenyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one structure
892478-87-4 structure
Product Name:6-(3-fluorophenyl)methyl-3-phenyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one
CAS No:892478-87-4
MF:C17H12FN5O
MW:321.308485984802
CID:6308737
PubChem ID:7159304
Update Time:2025-08-05

6-(3-fluorophenyl)methyl-3-phenyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one Chemical and Physical Properties

Names and Identifiers

    • 6-(3-fluorophenyl)methyl-3-phenyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one
    • F0656-0603
    • 6-[(3-fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
    • 6-[(3-fluorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
    • Z993967940
    • 6-(3-fluorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
    • 892478-87-4
    • AKOS024593518
    • CCG-305227
    • Inchi: 1S/C17H12FN5O/c18-13-6-4-5-12(9-13)10-22-11-19-16-15(17(22)24)20-21-23(16)14-7-2-1-3-8-14/h1-9,11H,10H2
    • InChI Key: DYJVPAYTBHBPNN-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)CN1C=NC2=C(C1=O)N=NN2C1C=CC=CC=1

Computed Properties

  • Exact Mass: 321.10258819g/mol
  • Monoisotopic Mass: 321.10258819g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 495
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 63.4Ų

6-(3-fluorophenyl)methyl-3-phenyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F0656-0603-2μmol
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F0656-0603-2mg
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F0656-0603-3mg
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F0656-0603-4mg
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F0656-0603-5mg
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892478-87-4 90%+
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F0656-0603-10mg
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